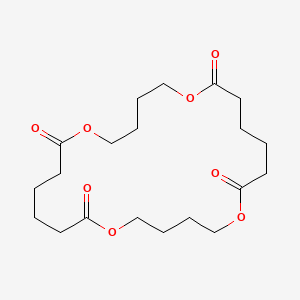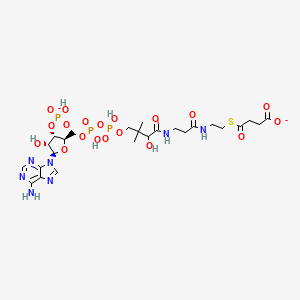![molecular formula C17H19N3O2 B1140679 叔丁基[[4-(2-吡啶基)苯基]亚甲基]肼甲酸酯 CAS No. 198904-84-6](/img/structure/B1140679.png)
叔丁基[[4-(2-吡啶基)苯基]亚甲基]肼甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate is an organic compound with the molecular formula C17H19N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridinyl group and a phenyl group connected through a methylene bridge to a hydrazinecarboxylate moiety.
科学研究应用
tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate typically involves the reaction of 4-(2-pyridinyl)benzaldehyde with tert-butyl hydrazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction parameters are carefully controlled to maintain consistency in product quality and to minimize waste generation .
化学反应分析
Types of Reactions
tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions may result in various substituted products .
作用机制
The mechanism of action of tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
相似化合物的比较
Similar Compounds
Similar compounds to tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate include:
- tert-Butyl [[4-(2-pyridinyl)phenyl]methyl]hydrazinecarboxylate
- tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate derivatives with different substituents on the phenyl or pyridinyl rings .
Uniqueness
The uniqueness of tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate lies in its specific structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
198904-84-6 |
|---|---|
分子式 |
C17H19N3O2 |
分子量 |
297.35 g/mol |
IUPAC 名称 |
tert-butyl N-[(Z)-(4-pyridin-2-ylphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)20-19-12-13-7-9-14(10-8-13)15-6-4-5-11-18-15/h4-12H,1-3H3,(H,20,21)/b19-12- |
InChI 键 |
PIYYEQIVVRRORO-UNOMPAQXSA-N |
SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC=CC=N2 |
手性 SMILES |
CC(C)(C)OC(=O)N/N=C\C1=CC=C(C=C1)C2=CC=CC=N2 |
规范 SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC=CC=N2 |
同义词 |
[[4-(2-Pyridinyl)phenyl]methylene]hydrazinecarboxylic Acid 1,1-Dimethylethyl Ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B1140598.png)



![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)



![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B1140608.png)




